molecular formula C10H11BrO3 B2897768 Methyl 3-bromo-2-hydroxy-2-phenylpropanoate CAS No. 53530-59-9

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate

Cat. No.: B2897768
CAS No.: 53530-59-9
M. Wt: 259.099
InChI Key: MUURPDGZFXFWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.099. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate is involved in various chemical synthesis and reaction studies, demonstrating its versatility in organic chemistry. For instance, it plays a role in the Reformatsky reaction with 2-phenylpropanal, leading to the creation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates, showcasing its utility in stereochemistry and synthesis of complex organic compounds (MatsumotoTakashi & FukuiKenji, 1972). Additionally, its role in homolytic reactions of ligated boranes highlights its contribution to the development of novel synthetic methodologies involving electron-deficient alkenes and radical chain mechanisms (J. A. Baban & B. P. Roberts, 1988).

Biomaterials and Tissue Engineering

Research on polyhydroxyalkanoates (PHA) as biomaterials for medical devices and tissue engineering has seen significant advancements. PHAs, including copolymers like PHBV and P4HB, have been explored for their potential in developing sutures, repair devices, and other medical applications due to their biodegradability and thermoprocessability. This compound derivatives might be involved in the synthesis or modification of these biomaterials, contributing to the diversification of PHAs for various biomedical applications (Guoqiang Chen & Qiong Wu, 2005).

Organic Electronics and Polymer Science

In the field of organic electronics and polymer science, this compound serves as a building block for the synthesis of functional materials. For example, the creation of fluorescent polymers through atom transfer radical polymerization (ATRP) with dimethylamino chalcones as initiators demonstrates its utility in developing materials with specific optical properties, relevant for applications in light-emitting devices and sensors (Qiu-Xuan Zhou et al., 2014). This showcases the compound's role in the synthesis of novel polymeric materials with enhanced functionality.

Medicinal Chemistry and Drug Development

In medicinal chemistry, the synthesis and biological activity screening of novel compounds containing this compound derivatives highlight its potential in drug discovery. The exploration of these compounds for cytotoxicity, anti-inflammatory, and antibacterial activities provides insights into their therapeutic potential and the development of prodrugs. Studies focusing on the synthesis, characterization, and activity screening of such derivatives indicate their significance in creating new therapeutic agents with optimized properties (D. Yancheva et al., 2015).

Safety and Hazards

While specific safety and hazard information for “Methyl 3-bromo-2-hydroxy-2-phenylpropanoate” is not available, compounds with bromo groups can be hazardous and may require careful handling .

Future Directions

The future directions for “Methyl 3-bromo-2-hydroxy-2-phenylpropanoate” would depend on its potential applications. It could be used in various chemical reactions or could serve as a building block for more complex molecules .

Properties

IUPAC Name

methyl 3-bromo-2-hydroxy-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUURPDGZFXFWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CBr)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.